Butyl hypochlorite

Description

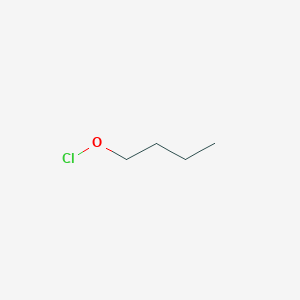

Structure

2D Structure

3D Structure

Properties

CAS No. |

5923-22-8 |

|---|---|

Molecular Formula |

C4H9ClO |

Molecular Weight |

108.57 g/mol |

IUPAC Name |

butyl hypochlorite |

InChI |

InChI=1S/C4H9ClO/c1-2-3-4-6-5/h2-4H2,1H3 |

InChI Key |

GUGRBFQNXVKOGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCl |

Origin of Product |

United States |

Synthetic Strategies and Advanced Methodologies for Butyl Hypochlorite Production

Controlled Synthesis Techniques

The classical preparation of tert-butyl hypochlorite (B82951) typically involves the chlorination of tert-butyl alcohol in an alkaline aqueous medium orgsyn.orgwikipedia.org. This method entails preparing a solution of sodium hydroxide (B78521) in water, to which tert-butyl alcohol is added to form a homogeneous mixture orgsyn.org. Chlorine gas is then bubbled through this mixture under controlled temperature conditions, usually between 0–20 °C, often around 15–20 °C, to prevent decomposition due to the exothermic nature of the reaction orgsyn.org.

The mechanism of formation involves chemical equilibria where hypochlorite and alkoxide intermediates are generated in the alkaline environment . Upon the addition of chlorine, these intermediates convert to tert-butyl hypochlorite . Specifically, tert-butyl hypochlorite can form through the direct interaction of hypochlorite with tert-butanol (B103910), or via the reaction of a tert-butoxyl radical with hypochlorous acid (HOCl) or chlorine (Cl₂) msu.ru. The pH shift during the chlorination process is critical for controlling phase separation and facilitating product isolation . For n-butanol, reactions with hypochlorous acid or chlorine can lead to the formation of potentially explosive butyl hypochlorite echemi.comnih.govnoaa.gov. Chlorination of butanol in aqueous media can also yield various by-products, including esters and butanal, with chloroform (B151607) being a notable volatile by-product when hypochlorite is used as the chlorinating agent witpress.com.

Beyond direct chlorination with chlorine gas, tert-butyl hypochlorite can also be synthesized through reactions with hypochlorous acid (HOCl) or chlorine monoxide (Cl₂O) orgsyn.orgorgsyn.org. One reported method involves shaking a solution of tert-butyl alcohol in an organic solvent, such as carbon tetrachloride or fluorotrichloromethane (Freon 11), with aqueous hypochlorous acid orgsyn.orgorgsyn.org. Alternatively, tert-butyl hypochlorite can be prepared by the action of chlorine monoxide on a solution of tert-butyl alcohol in carbon tetrachloride orgsyn.orgorgsyn.org. These methods offer alternatives to direct chlorine gas handling, which can be hazardous orgsyn.org.

Continuous flow synthesis presents a promising avenue for the production of this compound, offering advantages in safety, efficiency, and scalability compared to traditional batch methods psu.edu. While direct continuous flow synthesis of this compound is mentioned in the context of specific setups rsc.org, a common approach involves the in situ generation of tert-butyl hypohalite (including tert-butyl hypochlorite) under biphasic conditions orgsyn.orgbeilstein-journals.org. In this method, organic solutions of amines or amides are treated with aqueous sodium hypohalite in the presence of tert-butanol and acetic acid orgsyn.org. The slow addition of the sodium hypohalite solution helps maintain a low concentration of the tert-butyl hypohalite at any given time, which is beneficial for larger-scale processing as it reduces the need for direct handling of the isolated, often hazardous, reagent orgsyn.org. This approach allows for near quantitative conversions with high in situ yields (72–100%) and useful productivities beilstein-journals.org.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for achieving high yields and purity in this compound synthesis. For the chlorination of tert-butyl alcohol in alkaline aqueous media, several factors are critical:

Temperature Control: Maintaining a low temperature (typically 0–20 °C) is crucial to prevent the decomposition of the product and control the exothermic nature of the reaction orgsyn.org. Temperatures rising above 20 °C should be avoided orgsyn.org.

Chlorine Gas Flow Rate and Reaction Time: Precise control of the chlorine gas flow rate and reaction time is necessary to prevent the presence of excess chlorine, which can lead to undesirable side reactions . For a 1-mole scale synthesis, chlorine gas is typically passed at a rate of approximately 1 L/minute for 30 minutes, followed by 0.5–0.6 L/minute for an additional 30 minutes orgsyn.org.

pH Management: The pH of the reaction mixture plays a significant role. In some methods, tert-butyl alcohol and chlorine are added to a freshly prepared sodium hypochlorite solution with a concentration of 8.0-18.0 wt% and a pH of not less than 10 google.com. Chlorine addition continues until the reaction mixture reaches a pH of 4.8-5.5 google.com.

Purification Steps: After the reaction, the organic layer containing tert-butyl hypochlorite is typically separated, washed with a sodium carbonate solution to neutralize residual acids and excess chlorine, and then washed with water orgsyn.org. Drying over calcium chloride ensures the removal of water, which can hydrolyze the compound orgsyn.org.

Yields for the classical preparation method can range from 72% to 99% orgsyn.org. While the crude product can achieve 97–98% purity, distillation in an all-glass apparatus can further enhance purity to 98–100%, though it may slightly reduce the yield (69–96%) due to thermal decomposition orgsyn.org. The use of specific solvents, such as dioxane, can lead to yields as high as 95% .

Table 1: Optimized Reaction Parameters and Yields for tert-Butyl Hypochlorite Synthesis

| Parameter | Condition/Value | Impact on Yield/Purity | Source |

| Temperature | 0–20 °C (typically 15–20 °C) | Prevents decomposition, controls exothermicity | orgsyn.org |

| Chlorine Gas Flow Rate | Initial: ~1 L/min; Later: 0.5–0.6 L/min | Avoids excess chlorine, minimizes side reactions | orgsyn.org |

| Initial pH (alkaline medium) | Not less than 10 | Facilitates hypochlorite/alkoxide formation | google.com |

| Final pH (chlorine addition) | 4.8–5.5 | Controls product isolation | google.com |

| Washing | 10% aqueous sodium carbonate, then water | Neutralizes acids, removes residual chlorine | orgsyn.org |

| Drying Agent | Calcium chloride | Removes water, prevents hydrolysis | orgsyn.org |

| Purity (crude) | 97–98% | High purity for most purposes | orgsyn.org |

| Purity (distilled) | 98–100% | Improved purity, potential yield reduction | orgsyn.org |

| Yield Range (classical method) | 72–99% | Dependent on conditions and purification | orgsyn.org |

| Yield (with dioxane) | Up to 95% | Solvent-dependent yield enhancement |

Scalability Considerations for Research and Preparative Applications

Scalability is a critical factor in chemical synthesis, moving from laboratory-scale research to preparative and industrial applications. For tert-butyl hypochlorite, the classical chlorination method has demonstrated scalability, with successful preparations reported in quantities up to 7 moles (519 g) of tert-butyl alcohol orgsyn.org. This indicates that the batch process, when carefully controlled, can be adapted for larger laboratory and preparative scales.

However, tert-butyl hypochlorite is known to be a reactive and potentially hazardous reagent, which makes its direct handling and storage challenging, especially for large volumes orgsyn.orgorganic-chemistry.orglookchem.com. It decomposes exothermically when exposed to UV light, and sealed glass containers have been known to burst due to pressure buildup from prolonged light exposure orgsyn.orglookchem.com. It also reacts violently with rubber orgsyn.org. These properties necessitate careful handling, storage in dark, cool conditions, and the use of appropriate, all-glass apparatus orgsyn.org.

The development of in situ generation methods and continuous flow synthesis approaches addresses some of these scalability challenges psu.eduorgsyn.orgbeilstein-journals.org. By generating tert-butyl hypochlorite as needed within the reaction system, the risks associated with its isolation, storage, and direct manipulation are mitigated orgsyn.org. Continuous flow reactors, particularly those designed for biphasic reactions, promote efficient mixing and can achieve high conversions and productivities, making them attractive for larger-scale processing and potentially safer operation psu.edubeilstein-journals.org. These flow platforms can lead to a more practical and scalable preparation of N-halo compounds, where tert-butyl hypohalite is generated as an intermediate, eliminating the need for its isolation orgsyn.org. This shift towards flow chemistry offers significant advantages in terms of safety and environmental impact for large-scale production psu.edu.

Mechanistic Investigations of Butyl Hypochlorite Reactions

Fundamental Reaction Kinetics and Thermodynamics

The formation of tert-butyl hypochlorite (B82951) from tert-butyl alcohol and hypochlorous acid, along with its subsequent hydrolysis, has been shown to be subject to general acid-base catalysis. researchgate.netrsc.org Kinetic studies performed in buffer solutions with a pH range of 2.7 to 6.3 have elucidated the catalytic roles of various species. rsc.org The reactions are catalyzed by both acids and bases, including the hypochlorous acid and hypochlorite ion themselves, which can complicate kinetic analyses as their concentrations change during the reaction. rsc.org

The proposed mechanism for these reactions involves the formation of active intermediates. In the presence of a general acid catalyst (HA), an intermediate of the type ACl is postulated, where A is the anion of the acid. rsc.org For instance, with an acid catalyst, an intermediate such as H₂OCl⁺ may be formed. rsc.org These intermediates are key to understanding the relationship between the reactions of tert-butyl hypochlorite and those of hypochlorous acid. rsc.org

The rate of chlorination of various nitrogenous organic compounds by tert-butyl hypochlorite has been studied at 25 °C with an ionic strength of 0.5 M. researchgate.netdeepdyve.com For compounds like benzylamine, glycine (B1666218), and dimethylamine (B145610), the reactions in an acidic medium (pH 5–7) were found to be first order with respect to both the tert-butyl hypochlorite and the nitrogenous compound concentration, and approximately -1 order with respect to the proton concentration. researchgate.netdeepdyve.com The reaction with 2,2,2-trifluoroethylamine (B1214592) was more complex, with the order of reaction with respect to the amine varying with pH. researchgate.netdeepdyve.com

The catalytic rate coefficients for the hydrolysis of tert-butyl hypochlorite have been determined for several catalysts.

Interactive Data Table: Catalytic Rate Coefficients for the Hydrolysis of tert-Butyl Hypochlorite *

| Catalyst | k (catalytic rate coefficient) |

| H₂O | 2.0 x 10⁻⁵ |

| H₃O⁺ | 0.15 |

| H₂PO₄⁻ | 0.03 |

| HPO₄²⁻ | 1.0 |

| Cl⁻ | 0.01 |

Note: The specific units for the rate coefficients were not provided in the source material, but they typically would be in units of M⁻¹s⁻¹ or similar, depending on the reaction order.

To elucidate the mechanism of formation and hydrolysis of tert-butyl hypochlorite, isotopic labelling studies using ¹⁸O as a tracer have been instrumental. researchgate.netrsc.org These studies have definitively shown that in both the formation of tert-butyl hypochlorite from tert-butyl alcohol and hypochlorous acid, and in its subsequent hydrolysis, the bond between the tert-butyl group and the oxygen atom remains intact. researchgate.netrsc.org This finding indicates that the reaction does not proceed through a mechanism involving the cleavage of the C-O bond.

In a related context, ¹⁸O-labelling experiments have been used to investigate the thermolysis of tert-butyl peresters. These studies helped to rule out a mechanism involving a rapid reversible dissociation of the peroxide bond followed by a slower decarboxylation of the acyloxy radicals. researchgate.net While not directly on butyl hypochlorite, this demonstrates the power of isotopic labeling in distinguishing between potential reaction pathways in related compounds.

The use of chlorine-36, a beta emitter, in labeling tert-butyl hypochlorite has also been employed to investigate the role of the solvent in chlorination reactions. osti.gov In the chlorination of hydrocarbons like toluene (B28343), 2,3-dimethylbutane, and 2,2-dimethylpropane in a carbon tetrachloride solvent, the radioactivity was found exclusively in the alkyl-chloride product, indicating that the solvent was not significantly involved in the chain reaction sequence. osti.gov

The pH of the reaction medium significantly influences the rate of reactions involving tert-butyl hypochlorite. For instance, the formation and hydrolysis of tert-butyl hypochlorite have been investigated across a pH range of 2.7 to 6.3. rsc.org In the chlorination of nitrogenous compounds, the reaction rate shows a complex dependence on pH. researchgate.net For the chlorination of benzylamine, glycine, and dimethylamine, the reaction order is approximately -1 with respect to proton concentration, indicating that the rate decreases as the acidity increases in the pH range of 5-7. researchgate.netdeepdyve.com The reaction with 2,2,2-trifluoroethylamine shows an even more complex relationship between reaction order and pH. researchgate.netdeepdyve.com In the chlorination of phenols in an aqueous alkaline medium, the reaction rate shows an inverse first-order dependence on the hydroxide (B78521) ion concentration. researchgate.net

The ionic strength of the medium, however, appears to have a negligible effect on the rate of many reactions involving tert-butyl hypochlorite. researchgate.netresearchgate.net Studies on the oxidation of various aromatic aldehydes and the chlorination of phenols found that varying the ionic strength did not significantly affect the reaction rates. researchgate.netisca.me This suggests that these reactions are not ionic in nature and likely occur between neutral molecules. isca.me Similarly, in the oxidation of aliphatic aldehydes, variations in the ionic strength of the medium had a negligible effect on the reaction rate. researchgate.net

Interactive Data Table: Effect of Ionic Strength on the Oxidation Rate of Benzaldehydes by t-BuOCl at 35°C

| Benzaldehyde Derivative | Concentration of NaClO₄ (M) | Rate Constant (k) |

| p-methoxybenzaldehyde | 0.00 | 1.25 x 10⁻³ |

| 0.05 | 1.26 x 10⁻³ | |

| 0.10 | 1.28 x 10⁻³ | |

| p-methylbenzaldehyde | 0.00 | 1.10 x 10⁻³ |

| 0.05 | 1.12 x 10⁻³ | |

| 0.10 | 1.13 x 10⁻³ | |

| Benzaldehyde | 0.00 | 0.95 x 10⁻³ |

| 0.05 | 0.96 x 10⁻³ | |

| 0.10 | 0.98 x 10⁻³ | |

| p-chlorobenzaldehyde | 0.00 | 0.80 x 10⁻³ |

| 0.05 | 0.81 x 10⁻³ | |

| 0.10 | 0.82 x 10⁻³ | |

| p-nitrobenzaldehyde | 0.00 | 0.65 x 10⁻³ |

| 0.05 | 0.66 x 10⁻³ | |

| 0.10 | 0.67 x 10⁻³ |

Note: The specific units for the rate constants were not provided in the source material, but would likely be in s⁻¹ or a similar unit. The data demonstrates the minimal impact of changing ionic strength.

Radical Chain Mechanisms

tert-Butyl hypochlorite is a well-established reagent for free radical chlorinations, which can be initiated by either light (photoinitiation) or heat (thermal initiation). sciencemadness.orgacs.orgcdnsciencepub.com The reaction of tert-butyl hypochlorite with hydrocarbons such as toluene to yield benzyl (B1604629) chloride and tert-butyl alcohol is a classic example of a radical chain process. sciencemadness.org This reaction is accelerated by light or the presence of radical initiators like azobisisobutyronitrile (AIBN) and is inhibited by substances that trap radicals, such as oxygen and phenolic compounds. sciencemadness.org

Photoinitiated chlorination of hydrocarbons with tert-butyl hypochlorite can proceed rapidly even at low temperatures, such as 0°C, and in some cases as low as -78°C. sciencemadness.org The kinetics of the photochemically initiated radical chain chlorination of toluene in carbon tetrachloride have been studied, revealing that in the initial stages, the reaction rate is approximately proportional to the first power of the toluene concentration and the square root of the rate of initiation. acs.org

Thermally initiated reactions also proceed via a radical chain mechanism. acs.orgcdnsciencepub.com For example, the reaction of iodobenzene (B50100) with tert-butyl hypochlorite can be induced thermally to form iodobenzene t-butoxy chloride (IBBC). cdnsciencepub.com The thermal decomposition of IBBC in the absence of oxygen leads to products resulting from a variety of free radical chain reactions. cdnsciencepub.com The kinetics of the thermally initiated chlorination of toluene have also been investigated. acs.org

A plausible mechanism for these radical reactions involves the homolytic cleavage of the O-Cl bond in tert-butyl hypochlorite to produce a tert-butoxy (B1229062) radical and a chlorine radical, which then initiate the chain reaction. mdpi.comoregonstate.eduuomustansiriyah.edu.iq

The radical chain halogenation of hydrocarbons by tert-butyl hypochlorite involves distinct propagation and termination steps. sciencemadness.orguomustansiriyah.edu.iqchegg.com The chain is typically carried by the tert-butoxy radical. uomustansiriyah.edu.iq

The propagation steps for the chlorination of a hydrocarbon (RH) are as follows:

Hydrogen Abstraction: The tert-butoxy radical abstracts a hydrogen atom from the hydrocarbon to form tert-butyl alcohol and an alkyl radical (R•). uomustansiriyah.edu.iq t-BuO• + RH → t-BuOH + R•

Chlorine Abstraction: The newly formed alkyl radical then abstracts a chlorine atom from another molecule of tert-butyl hypochlorite to produce the chlorinated hydrocarbon (RCl) and regenerate the tert-butoxy radical, which can then continue the chain. uomustansiriyah.edu.iq R• + t-BuOCl → RCl + t-BuO•

This chain process allows a single initiation event to result in the conversion of many hydrocarbon molecules. uomustansiriyah.edu.iq The selectivity of hydrogen abstraction increases in the order of primary < secondary < tertiary C-H bonds. sciencemadness.org

Chain termination occurs when two radicals combine, removing them from the propagation cycle. acs.org A key termination step in these reactions is the mutual interaction of two tert-butoxy radicals. acs.org t-BuO• + t-BuO• → Inactive Products

The kinetics of these reactions imply that the hydrogen atom abstraction from the hydrocarbon by the tert-butoxy radical is the rate-determining step of chain propagation, and chain termination primarily involves the combination of two tert-butoxy radicals. acs.orgacs.org

Interactive Data Table: Relative Reactivities of C-H Bonds in Hydrocarbons towards t-Butyl Hypochlorite

| Hydrocarbon | Relative Reactivity (per H atom) |

| n-Butane (Primary) | 1.0 |

| n-Butane (Secondary) | 8.0 |

| 2,3-Dimethylbutane (Primary) | 1.0 |

| 2,3-Dimethylbutane (Tertiary) | 44.0 |

| Toluene (α-position) | 10.0 |

Source: Data compiled and interpreted from findings on selectivity in radical chlorination. sciencemadness.org

Influence of Radical Scavengers and Inhibitors

The mechanistic pathways of reactions involving tert-butyl hypochlorite can be significantly elucidated by studying the effects of radical scavengers and inhibitors. These substances interfere with radical chain reactions, and their ability to halt or slow down a reaction is strong evidence for the involvement of free radical intermediates.

In the chlorination of various hydrocarbons, such as toluene and other saturated hydrocarbons, with tert-butyl hypochlorite, the reactions are effectively inhibited by the presence of oxygen and phenolic compounds. researchgate.net This inhibition points towards a radical chain mechanism. researchgate.netresearchgate.net The process is often initiated by light or radical initiators like azobisisobutyronitrile, further supporting the role of radicals. researchgate.net

To gain deeper insights into these radical pathways, specific radical trapping experiments are often conducted. Common radical scavengers employed in these studies include 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), butylated hydroxytoluene (BHT), and 1,1-diphenylethylene (B42955) (DPE). mdpi.com For instance, in the chlorooxidation of indoles and the chlorination of 2-oxindoles using tert-butyl hypochlorite, the introduction of TEMPO, BHT, or DPE leads to almost complete inhibition of the reaction. mdpi.com This strongly suggests that these transformations proceed through a radical-mediated pathway. mdpi.com

Interestingly, in the presence of TEMPO, the reaction of ethyl 1H-indole-2-carboxylate with tert-butyl hypochlorite yields the electrophilic chlorination product, ethyl 3-chloro-indole-2-carboxylate, in a significant yield. mdpi.com This outcome suggests a dual nature of tert-butyl hypochlorite, where it can act as a source of electrophilic chlorine (Cl+) in addition to its role in radical processes. mdpi.com

The use of radical scavengers helps differentiate between reactions occurring within a solvent cage and those that happen after a radical has escaped the cage. acs.org Scavengers are designed to react with free radicals that have diffused into the bulk solution, thus preventing them from propagating the chain reaction. acs.org

The following table summarizes the effects of various radical scavengers on reactions involving tert-butyl hypochlorite.

Table 1: Effect of Radical Scavengers on tert-Butyl Hypochlorite Reactions

| Reaction | Radical Scavenger/Inhibitor | Observed Effect | Implied Mechanism | Reference |

|---|---|---|---|---|

| Chlorination of toluene | Oxygen, Phenolic materials | Inhibition of reaction | Radical chain | researchgate.net |

| Chlorooxidation of indoles | TEMPO, BHT, DPE | Almost complete inhibition | Radical pathway | mdpi.com |

| Chlorination of 2-oxindoles | TEMPO, BHT, DPE | Almost complete inhibition | Radical pathway | mdpi.com |

Polar and Ionic Reaction Pathways

While radical mechanisms are prominent, tert-butyl hypochlorite also participates in reactions proceeding through polar and ionic pathways. This dual reactivity makes it a versatile reagent in organic synthesis. The nature of the substrate, solvent, and presence of catalysts can dictate which pathway is favored.

Electrophilic Chlorination Mechanisms

Tert-butyl hypochlorite can act as a source of an electrophilic chlorine atom, which can be transferred to a nucleophilic substrate. This is particularly evident in reactions with unsaturated compounds and electron-rich aromatic systems.

An example of this is the additive-free oxychlorination of alkynes and alkenes. rsc.orgnih.gov In these reactions, tert-butyl hypochlorite serves as the chlorinating agent. rsc.orgnih.gov The proposed mechanism involves an initial electrophilic attack of the chlorine from tert-butyl hypochlorite on the unsaturated C-C bond. rsc.org This addition generally follows Markovnikov's rule, leading to the formation of the more stable carbocation intermediate. rsc.orglibretexts.org This is then followed by a nucleophilic attack, for instance by water, to yield the final product. rsc.org

The electrophilic nature of tert-butyl hypochlorite is also observed in the chlorination of nitrogenous organic compounds. researchgate.net In acidic media, kinetic studies of the N-chlorination of compounds like dimethylamine and glycine show a first-order dependence on the concentration of tert-butyl hypochlorite. researchgate.net This is consistent with a mechanism where the rate-determining step is the transfer of a chlorine atom from the hypochlorite to the nitrogen of the amine. researchgate.net

In some cases, the reaction can be catalyzed by acids. For example, the chlorine exchange between tert-butyl hypochlorite and chloride ions is acid-catalyzed, likely involving a protonated tert-butyl hypochlorite species (t-BuOClH⁺). researchgate.net

Oxidative Pathways and Electron Transfer Processes

Tert-butyl hypochlorite is a potent oxidizing agent for a variety of functional groups. organic-chemistry.org These oxidations can proceed through mechanisms that may involve electron transfer steps.

The oxidation of sulfides to sulfoxides by tert-butyl hypochlorite is a well-studied example. acs.org The reaction is believed to proceed via an initial electrophilic attack of the chlorine on the sulfur atom, forming a tetracovalent sulfur intermediate, an alkoxysulfonium salt. acs.orgacs.org This intermediate then undergoes further reaction to yield the sulfoxide (B87167). acs.org

In the oxidation of bromide ions, kinetic studies show the reaction is first-order with respect to both bromide and tert-butyl hypochlorite concentrations. researchgate.net The reaction is subject to general acid catalysis, suggesting the involvement of a protonated intermediate in the rate-determining step. researchgate.net

The oxidation of alcohols to carbonyl compounds by tert-butyl hypochlorite has been proposed to occur through different pathways. journals.co.zaniscpr.res.in One proposed mechanism involves the formation of an intermediate hypochlorite ester, which then decomposes to the ketone or aldehyde. niscpr.res.in However, other studies suggest a direct interaction between the alcohol and the hypochlorite without the formation of a discrete ester intermediate. journals.co.za

Recent research has also explored the possibility of single electron transfer (SET) mechanisms. For instance, it has been proposed that the reaction of tert-alkoxides with compounds like tetrabromomethane involves the formation of hypohalites, which then initiate radical halogenation through homolytic decomposition. mdpi.com While direct evidence for SET from tert-butyl hypochlorite in many of its common reactions is still an area of active investigation, its oxidative power is undisputed.

Computational and Theoretical Modeling of Reaction Energetics

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including those involving tert-butyl hypochlorite. Theoretical modeling allows for the examination of reaction pathways, transition states, and the electronic properties of molecules, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of organic reactions. arxiv.orgrsc.org DFT calculations can be used to determine the geometries of reactants, products, intermediates, and transition states, as well as their relative energies. This information is crucial for mapping out the potential energy surface of a reaction and identifying the most likely pathway. mdpi.com

For example, DFT studies can be employed to investigate the cycloaddition reactions of species generated from reactions involving organometallic compounds, where the reaction mechanism can be complex. mdpi.com By calculating the energy barriers for different possible pathways, researchers can determine the most plausible reaction mechanism. mdpi.com

In the context of tert-butyl hypochlorite reactions, DFT could be used to model the homolytic cleavage of the O-Cl bond to form radicals, as well as the energetics of electrophilic attack on a double bond. Such calculations can help to rationalize the observed regioselectivity and stereoselectivity of these reactions. For instance, DFT calculations have been used to study the regioselectivity of the addition of sulfenyl chloride to ethenes, a reaction type related to electrophilic additions of tert-butyl hypochlorite. acs.org

Furthermore, DFT can be combined with molecular mechanics (QM/MM) methods to study reactions in complex environments, such as in solution. arxiv.org A DFT-based QM/CG-MM (Quantum Mechanics/Coarse-Grained Molecular Mechanics) approach has been developed and tested for the reaction of tert-butyl hypochlorite with the benzyl radical in a carbon tetrachloride solvent. arxiv.org This method accurately reproduced the free energy profile of the reaction, demonstrating the power of such hybrid methods in studying complex reactive systems. arxiv.org

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to its reactivity. Reactivity descriptors derived from electronic structure calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable insights into how a molecule will behave in a chemical reaction. irjweb.commdpi.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, and its energy is related to the molecule's nucleophilicity. wuxiapptec.com The LUMO is the orbital to which a molecule is most likely to accept electrons, and its energy is related to its electrophilicity. wuxiapptec.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A smaller gap generally suggests higher reactivity. irjweb.comnih.gov

For tert-butyl hypochlorite, the LUMO would be expected to have significant character on the O-Cl antibonding orbital (σ*), making it susceptible to nucleophilic attack and facilitating the transfer of a chlorine atom. The distribution of the LUMO can explain why it acts as a halogenating agent. wuxiapptec.com

Analysis of the HOMO and LUMO can help to predict the outcome of reactions. For example, in an electrophilic addition reaction, the interaction between the HOMO of the alkene and the LUMO of the electrophile is key. rsc.org By comparing the HOMO-LUMO energy gaps for different possible reaction pathways, one can predict which pathway is more favorable. wuxiapptec.com

The following table provides a conceptual overview of how HOMO-LUMO analysis can be applied to understand the reactivity of tert-butyl hypochlorite.

Table 2: Conceptual Application of HOMO-LUMO Analysis to tert-Butyl Hypochlorite Reactivity

| Reactant | Key Orbital | Interaction with tert-Butyl Hypochlorite | Predicted Reactivity |

|---|---|---|---|

| Alkene | HOMO (π orbital) | Interaction with LUMO (σ* O-Cl) of tert-butyl hypochlorite | Electrophilic addition |

| Amine | HOMO (n orbital on N) | Interaction with LUMO (σ* O-Cl) of tert-butyl hypochlorite | Electrophilic N-chlorination |

Butyl Hypochlorite As a Versatile Reagent in Complex Organic Transformations

Halogenation Reactions

Butyl hypochlorite (B82951), particularly tert-butyl hypochlorite (t-BuOCl), has emerged as a significant reagent in organic synthesis for performing chlorination reactions. wikipedia.org Its utility spans the selective chlorination of various carbon-hydrogen (C-H) bonds and the chlorooxidation of unsaturated systems. mdpi.comlookchem.com

The selective functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, and butyl hypochlorite has proven to be a valuable tool in this endeavor. It facilitates the chlorination of alkylaromatic, aliphatic, and alicyclic hydrocarbons, as well as amides, often with notable regioselectivity.

The reaction of tert-butyl hypochlorite with alkylaromatic compounds can be directed to achieve selective chlorination at the benzylic position (alpha-halogenation). This process is typically a radical chain reaction that can be initiated by light or chemical initiators like azobisisobutyronitrile (AIBN). sciencemadness.org For instance, the reaction with toluene (B28343) primarily yields benzyl (B1604629) chloride and tert-butyl alcohol. sciencemadness.org

Research has shown that iron-containing catalysts can be employed to enhance the efficiency of this reaction. In the presence of an iron catalyst, the chlorination of toluene and ethylbenzene (B125841) with tert-butyl hypochlorite can produce benzyl chloride and 1-chloroethylbenzene, respectively, in yields exceeding 50%. sciforum.netsciforum.net Further optimization by adjusting reaction time and temperature can increase the yield of benzyl chloride to 65%. sciforum.net The use of ultrasound has also been shown to accelerate the reaction, achieving 80% conversion of toluene in 3 hours. sciforum.net

A high degree of selectivity for dichlorination at the alpha position has also been reported. For example, the chlorination of ethylbenzene with tert-butyl hypochlorite can yield α,α-dichloroethylbenzene with a high selectivity of 90-100% over other multichlorinated species. google.com

Table 1: Iron-Catalyzed Alpha-Chlorination of Alkylaromatics with tert-Butyl Hypochlorite sciforum.netsciforum.net

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Toluene | FeBr₂ | Benzyl chloride | >50% (up to 65%) |

| Ethylbenzene | Iron catalyst | 1-Chloroethylbenzene | >50% |

tert-Butyl hypochlorite is also effective for the chlorination of saturated aliphatic and alicyclic hydrocarbons. These reactions, often photoinitiated, proceed via a radical mechanism. sciencemadness.org A notable characteristic of these chlorinations is the selectivity for different types of C-H bonds. The reactivity generally follows the order: tertiary > secondary > primary. sciencemadness.org This selectivity is somewhat greater than that observed in chlorinations using molecular chlorine. sciencemadness.org

For example, in the chlorination of 3-methylpentane, the tertiary chloride is formed in 91% yield, with no observable products from the chlorination of secondary or primary C-H bonds. nih.gov This high degree of positional selectivity highlights the utility of reagents like tert-butyl hypochlorite in targeting specific sites within a molecule. nih.gov The reaction conditions can be quite mild, with photoinitiated chlorinations proceeding rapidly at temperatures as low as 0°C and even -78°C in some cases. sciencemadness.org

Table 2: Relative Reactivities of C-H Bonds in Radical Chlorination with tert-Butyl Hypochlorite sciencemadness.org

| Hydrocarbon Type | C-H Bond Type | Relative Reactivity |

|---|---|---|

| Aliphatic | Primary | 1 |

| Aliphatic | Secondary | >1 |

A significant advancement in C-H chlorination involves the site-selective functionalization of aliphatic amides using tert-butyl hypochlorite. acs.orgacs.orgnih.gov A photochemical method has been developed that employs tert-butyl hypochlorite as the chlorinating agent, facilitated by a household compact fluorescent lamp. acs.orgacs.orgnih.gov This reaction proceeds through an N-heterocyclic carbene (NHC) promoted N-H chlorination, followed by a photoinduced Hofmann-Löffler-Freytag chlorine atom transfer. acs.orgacs.org The process is further assisted by (diacetoxyiodo)benzene. acs.orgacs.org

This protocol demonstrates broad applicability and is effective for the site-selective chlorination of methyl, methylene, and methine hydrogens within the amide substrate. acs.orgacs.orgnih.gov The mechanism is thought to involve the initial N-chlorination of the amide, which then undergoes light-induced cleavage of the N-Cl bond to form an amidyl radical. acs.org This radical can then participate in intramolecular hydrogen atom transfer, leading to selective C-H chlorination. acs.org

Table 3: Key Features of Photoinduced C(sp³)–H Chlorination of Amides acs.orgacs.orgnih.gov

| Feature | Description |

|---|---|

| Chlorinating Agent | tert-Butyl Hypochlorite |

| Light Source | Compact Fluorescent Lamp |

| Promoter | N-Heterocyclic Carbene (SIPr·HCl) |

| Facilitator | (Diacetoxyiodo)benzene |

| Reaction Type | Hofmann-Löffler-Freytag Chlorine Atom Transfer |

tert-Butyl hypochlorite is a versatile reagent for the chlorination of unsaturated hydrocarbons, including olefins and alkynes. mdpi.comresearchgate.net These reactions often lead to chlorooxidation products, where both a chlorine atom and an oxygen-containing group are added across the double or triple bond.

An additive-free protocol has been developed for the chlorooxidation of various alkynes and alkenes using tert-butyl hypochlorite and water. rsc.org This method allows for the synthesis of α,α-dichloroketones from terminal aryl and diaryl internal alkynes, and α-chlorohydrins from aliphatic terminal alkenes. rsc.org The oxygen atom in the final products originates from water, as confirmed by ¹⁸O-labeling experiments. rsc.org

The proposed mechanism involves an initial electrophilic chlorination of the unsaturated C-C bond in a Markovnikov fashion, followed by nucleophilic attack by water. rsc.org This approach is advantageous as it uses a mild chlorine source and a green oxygen source (water) under ambient conditions. rsc.org tert-Butyl hypochlorite has been successfully applied to the chlorooxidation of various unsaturated hydrocarbons, highlighting its broad utility. mdpi.comresearchgate.net

Table 4: Chlorooxidation Products from Unsaturated Hydrocarbons with tert-Butyl Hypochlorite and Water rsc.org

| Substrate Type | Product Type |

|---|---|

| Aryl Terminal Alkynes | α,α-Dichloroketones |

| Diaryl Internal Alkynes | α,α-Dichloroketones |

Olefin and Alkyne Chlorination

Diastereoselectivity in Alkene Transformations

Tert-butyl hypochlorite is instrumental in various diastereoselective reactions involving alkenes. Its ability to act as a chlorine source under controlled conditions allows for the generation of chiral intermediates that lead to products with high stereocontrol.

One notable application is in the dichlorination of allylic alcohols. For instance, the enantioselective dichlorination of alkenes can be catalyzed by chiral complexes, using tert-butyl hypochlorite as the chlorine source. nih.gov In a specific example, an allylic alcohol was dichlorinated with an enantiomeric ratio (er) of 95:5, demonstrating the high degree of stereocontrol achievable. nih.gov

The reagent is also used to prepare α-chloronitroso ethers from hydroximo-lactones. These ethers subsequently participate in [4+2] cycloaddition reactions with dienes, yielding 3,6-dihydro-2H-1,2-oxazines with high enantiomeric excess and often exhibiting stereospecific trans-addition. researchgate.net

Furthermore, t-BuOCl facilitates the diastereoselective C-H functionalization of complex cyclic systems. In the functionalization of tetrahydrocarbazoles, the use of tert-butyl hypochlorite resulted in excellent diastereoselectivity, achieving a diastereomeric ratio (d.r.) greater than 20:1. rsc.org

Table 1: Examples of Diastereoselective Transformations Using this compound

| Reaction Type | Substrate | Product Type | Selectivity | Reference(s) |

|---|---|---|---|---|

| Dichlorination | Allylic Alcohol | Dichloroalkane | 95:5 er | nih.gov |

| Cycloaddition | α-Chloronitroso Ether + Diene | 3,6-Dihydro-2H-1,2-oxazine | High ee | researchgate.net |

| C-H Functionalization | Tetrahydrocarbazole | 1-Chlorotetrahydrocarbazole | >20:1 d.r. | rsc.org |

Nitrogen and Carbon Chlorination (e.g., Anilides, N-Chloroamides)

Tert-butyl hypochlorite is an effective reagent for the chlorination of both nitrogen and carbon atoms in various organic molecules, particularly anilides and amides. journals.co.zaresearchgate.net

For the nuclear chlorination of anilides, the reaction is typically conducted in a polar solvent mixture, such as carbon tetrachloride and glacial acetic acid. journals.co.za This method demonstrates high regioselectivity, with chlorination occurring almost exclusively at the para-position of the aromatic ring, provided it is not blocked. journals.co.zatandfonline.com This electrophilic aromatic substitution proceeds under mild conditions without the need for a catalyst. tandfonline.com

The reagent is also widely used for the synthesis of N-chloroamides from their corresponding primary and secondary amides. journals.co.zaacs.org The reaction proceeds efficiently by treating the amide with an equimolecular quantity of tert-butyl hypochlorite. While effective, it is noted that tert-butyl hypochlorite is a hazardous reagent, and alternative methods using reagents like calcium hypochlorite have been developed for safer, large-scale preparations. organic-chemistry.orgunich.it

Table 2: Chlorination of Anilides and Amides with this compound

| Substrate | Solvent System | Product | Position of Chlorination | Reference(s) |

|---|---|---|---|---|

| Acetanilide | CCl₄ / Acetic Acid | 4-Chloroacetanilide | Para (Nuclear) | journals.co.zatandfonline.com |

| Benzanilide | CCl₄ / Acetic Acid | 4-Chlorobenzanilide | Para (Nuclear) | journals.co.za |

| Propionanilide | CCl₄ / Acetic Acid | 4-Chloropropionanilide | Para (Nuclear) | journals.co.za |

| Acetamide | CCl₄ / Acetic Acid | N-Chloroacetamide | Nitrogen | journals.co.za |

| Benzamide | CCl₄ / Acetic Acid | N-Chlorobenzamide | Nitrogen | journals.co.zaacs.org |

| p-Toluenesulfonamide | Methanol (B129727) | N-Chloro-p-toluenesulfonamide | Nitrogen | journals.co.za |

Decarboxylative Chlorination (Hunsdiecker-type Reactions)

A significant application of tert-butyl hypochlorite is its use as the chlorine source in silver-catalyzed decarboxylative chlorination of aliphatic carboxylic acids, a transformation analogous to the classic Hunsdiecker reaction. nih.govresearchgate.netacs.org This modern variant overcomes many limitations of the original method, such as the need for stoichiometric, pre-formed silver salts and harsh conditions. nih.govresearchgate.net

The reaction is typically catalyzed by a silver complex, such as Ag(Phen)₂OTf, and proceeds under mild conditions to afford the corresponding alkyl chlorides in high yields. nih.govorganic-chemistry.org The reactivity of the carboxylic acid substrate is dependent on the nature of the alkyl group, following the general trend: tertiary and benzylic > secondary > primary. cas.cn Aromatic carboxylic acids are generally unreactive under these conditions. organic-chemistry.org The proposed mechanism involves a single electron transfer process, initiating a radical chain reaction. nih.govacs.org This method has also been successfully applied to the decarboxylative chlorination of indole-2-carboxylic acids to yield 2,3-dichloroindoles. mdpi.com

Table 3: Silver-Catalyzed Decarboxylative Chlorination with this compound

| Substrate Type | Catalyst | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Tertiary Aliphatic Carboxylic Acid | Ag(Phen)₂OTf | Mild, Room Temp. | Tertiary Alkyl Chloride | organic-chemistry.orgcas.cn |

| Secondary Aliphatic Carboxylic Acid | Ag(Phen)₂OTf | Mild, Room Temp. | Secondary Alkyl Chloride | organic-chemistry.orgcas.cn |

| Primary Aliphatic Carboxylic Acid | Ag(Phen)₂OTf | Higher Temp. | Primary Alkyl Chloride | organic-chemistry.org |

| Indole-2-carboxylic Acid | - | - | 2,3-Dichloroindole | mdpi.com |

Functional Group Compatibility in Halogenations

A key advantage of using tert-butyl hypochlorite in halogenation reactions is its compatibility with a wide array of functional groups, which makes it a valuable tool in the synthesis of complex molecules. mdpi.comorganic-chemistry.org

In the silver-catalyzed Hunsdiecker-type reactions, the process exhibits remarkable functional group tolerance. nih.govacs.orgorganic-chemistry.org Similarly, in the silver-catalyzed C(sp³)–H chlorination, the reaction is compatible with various synthetically useful groups. organic-chemistry.org Chlorination of indole (B1671886) derivatives also proceeds while leaving many substituents intact. mdpi.comnih.gov

Tolerated Functional Groups:

Esters organic-chemistry.org

Nitriles organic-chemistry.orgnih.gov

Nitro groups organic-chemistry.orgnih.gov

Halogens (F, Cl, Br) mdpi.com

Carboxylic acids organic-chemistry.org

Methoxycarbonyl groups mdpi.comnih.gov

Incompatible Functional Groups: In the context of the silver-catalyzed decarboxylative chlorination, the reaction is not compatible with certain sensitive groups: organic-chemistry.org

Hydroxyl groups

Amino groups

Electron-rich aryl groups

Table 4: Functional Group Compatibility of this compound in Halogenations

| Reaction Type | Tolerated Groups | Incompatible Groups | Reference(s) |

|---|---|---|---|

| Ag-Catalyzed Decarboxylative Chlorination | Ester, Ether, Ketone, Alkene, Alkyne, Halide | Hydroxyl, Amino, Electron-Rich Aryl | nih.govresearchgate.netorganic-chemistry.org |

| Ag-Catalyzed C(sp³)–H Chlorination | Ester, Nitrile, Nitro, Carboxylic Acid | - | organic-chemistry.org |

| Chlorination of Indole Derivatives | Halogen (F, Cl, Br), Cyano, Nitro, Methoxycarbonyl | - | mdpi.comnih.gov |

Oxidation Reactions

Tert-butyl hypochlorite serves as a versatile oxidizing agent, capable of selectively transforming various functional groups under specific conditions. organic-chemistry.org

Selective Oxidation of Alcohols to Carbonyls

The oxidation of alcohols using tert-butyl hypochlorite provides a pathway to carbonyl compounds, with the outcome often depending on the substrate and reaction conditions. organic-chemistry.orgjournals.co.za

Secondary alcohols are readily oxidized to the corresponding ketones in high yields. organic-chemistry.org The reaction is often carried out in the presence of pyridine (B92270). researchgate.net Studies on cyclic substrates like cis- and trans-4-t-butylcyclohexanol show that both isomers are oxidized, and the mechanism is thought to involve the loss of the α-hydrogen. researchgate.net

The oxidation of primary alcohols is generally slower. journals.co.za However, when the reaction is performed in the presence of pyridine and methanol, saturated primary alcohols are converted to their corresponding methyl esters in very high yields. rsc.orgresearchgate.net This transformation is believed to proceed through aldehyde and acyl chloride intermediates. rsc.org In contrast, benzylic alcohols under the same conditions typically yield a mixture of the corresponding aldehyde and methyl ester. rsc.orgresearchgate.net

Table 5: Selective Oxidation of Alcohols with this compound

| Substrate Type | Conditions | Product(s) | Yield | Reference(s) |

|---|---|---|---|---|

| Secondary Alcohols | t-BuOCl, Pyridine | Ketones | Very High | researchgate.net |

| Saturated Primary Alcohols | t-BuOCl, Pyridine, Methanol | Methyl Esters | Very High | rsc.orgresearchgate.net |

| Benzylic Alcohols | t-BuOCl, Pyridine, Methanol | Aldehydes and Methyl Esters | Mixture | rsc.orgresearchgate.net |

Conversion of Aldehydes to Acid Chlorides and Sulfides to Sulfoxides

Tert-butyl hypochlorite is an efficient reagent for the direct oxidation of both aldehydes and sulfides. organic-chemistry.org

The conversion of aldehydes to acid chlorides is a particularly useful transformation. psu.eduechemi.com This reaction can often be performed under solvent-free conditions, simply by reacting the aldehyde with tert-butyl hypochlorite. psu.edu For example, biomass-derived aldehydes such as 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) are cleanly converted to their respective acid chlorides, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC). psu.edu The reaction can also occur when using excess tert-butyl hypochlorite in the oxidation of diols, which proceeds via an aldehyde intermediate. tandfonline.com

The oxidation of sulfides to sulfoxides is another key application of this reagent. organic-chemistry.orgacs.org The reaction proceeds rapidly, and at low temperatures (e.g., -78 °C), it is highly selective, producing sulfoxides without significant over-oxidation to the corresponding sulfones. acs.org Mechanistic studies, including those using ¹⁸O-labeled water, have shown that in the absence of water, the oxygen atom in the resulting sulfoxide (B87167) originates from the hypochlorite. oup.com However, if water is present, it acts as the oxygen source. oup.com The reaction is believed to proceed through a tetracovalent sulfur intermediate, such as an alkoxysulfonium salt. acs.orgacs.orgoup.com

Table 6: Oxidation of Aldehydes and Sulfides with this compound

| Substrate Type | Substrate Example | Product Type | Conditions | Reference(s) |

|---|---|---|---|---|

| Aldehyde | 5-(Chloromethyl)furfural | Acid Chloride | Solvent-free, Room Temp. | psu.edu |

| Aldehyde | Benzaldehyde (from diol) | Acid Chloride | Excess t-BuOCl | tandfonline.com |

| Sulfide | Diphenyl Sulfide | Sulfoxide | Low Temp. (-78 °C) | acs.orgoup.comresearchgate.net |

| Sulfide | Various | Sulfoxide | Anhydrous or Aqueous | organic-chemistry.orgoup.com |

Chlorooxidation and Oxidation of Heteroaromatic Systems (e.g., Indoles, Oxindoles)

tert-Butyl hypochlorite (t-BuOCl) serves as a versatile reagent for the chlorooxidation and chlorination of indole and oxindole (B195798) systems, providing access to a variety of synthetically valuable chlorinated derivatives. mdpi.comdntb.gov.ua The reagent's utility lies in its ability to act as both an oxidizing agent and a source of chlorine, allowing for controlled functionalization under mild conditions. mdpi.com The reaction outcomes can be selectively directed toward different products by choosing the appropriate substrates and reaction conditions. mdpi.comnih.gov

Research has demonstrated that the reaction of tert-butyl hypochlorite with indoles can lead to the formation of 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, 3,3-dichloro-2-oxindoles, and 2,3-dichloroindoles. mdpi.com This process is highly efficient, often resulting in moderate to excellent yields. mdpi.comnih.gov A key advantage of this methodology is its compatibility with a range of functional groups, including halogens, cyano, nitro, and methoxycarbonyl groups, which remain intact during the transformation. mdpi.comnih.gov

The oxidation of 3-heteroarylindoles to the corresponding oxindoles using tert-butyl hypochlorite has also been investigated. thieme-connect.comunimi.it Careful adjustment of the reaction conditions allows for the preparative scale synthesis of these desired products. thieme-connect.comunimi.it The mechanism of this transformation is believed to involve two competing pathways, which, depending on stereoelectronic factors, can yield 3-heteroaryloxindoles with either a hydrogen or a chlorine atom at the C3 position. thieme-connect.comunimi.it

The versatility of tert-butyl hypochlorite in these transformations is highlighted in the selective synthesis of various chlorinated oxindoles and indoles. For instance, the chlorooxidation of indoles can be controlled to produce specific chlorinated oxindole derivatives. mdpi.comresearchgate.net Furthermore, tert-butyl hypochlorite can be used for the decarboxylative chlorination of indole-2-carboxylic acids. mdpi.comresearchgate.net

Table 1: Selected Examples of Chlorooxidation of Indoles with tert-Butyl Hypochlorite mdpi.com

| Substrate | Product | Yield |

| Methyl 2-oxoindoline-2-carboxylate | Methyl 2-chloro-3-oxoindoline-2-carboxylate | 91% |

| 2-Phenylindolin-3-one | 2-Chloro-2-phenylindolin-3-one | >99% |

Oxidative Dimerization Processes (e.g., Aromatic Amines)

tert-Butyl hypochlorite is a key precursor in a convenient and efficient method for the oxidative dimerization of aromatic amines to produce azobenzenes. organic-chemistry.orgnbu.ac.in This transformation is typically achieved using tert-butyl hypoiodite (B1233010) (t-BuOI), which is generated in situ from the reaction of tert-butyl hypochlorite with sodium iodide (NaI). organic-chemistry.orgresearchgate.net This approach allows for the synthesis of both symmetrical and unsymmetrical azobenzenes under mild, metal-free conditions. organic-chemistry.orgnih.gov

The method is noted for its efficiency and broad substrate scope, accommodating electron-rich, electron-deficient, and sterically hindered aromatic amines. organic-chemistry.org The synthesis of symmetrical azobenzenes proceeds with yields ranging from 44% to 97%. organic-chemistry.org For the more challenging synthesis of unsymmetrical azobenzenes, this method demonstrates good selectivity, with yields typically between 47% and 72%. organic-chemistry.org The reaction pathway involves N-iodination, followed by nucleophilic substitution and elimination of hydroiodic acid (HI). organic-chemistry.org

This process offers a significant advantage over traditional methods that often require heavy-metal oxidants or toxic reagents. organic-chemistry.org The in situ generation of the active oxidant from the cost-effective precursors tert-butyl hypochlorite and sodium iodide makes this a practical approach for synthesizing a diverse range of aromatic azo compounds. organic-chemistry.orgnbu.ac.in

Oxidation of Hexoses and Related Carbohydrates

More recently, tert-butyl hypochlorite has been employed in the site-selective dehydroxy-chlorination of secondary alcohols in unprotected glycosides. nih.gov This method provides a novel way to introduce a chlorine atom into mono- and disaccharides without the need for extensive protecting group strategies. nih.gov The process begins with a site-selective oxidation of a hydroxyl group to a ketone, which is then converted to a trityl hydrazone. nih.govrsc.org Treatment of this hydrazone with tert-butyl hypochlorite generates a chloro-azo intermediate. rsc.orgrsc.org Subsequent thermolysis in the presence of a hydrogen atom donor, such as a bulky thiol, yields the desired chloro-sugar. nih.gov The choice of the hydrogen atom donor is critical as it influences both the yield and the stereoselectivity of the chlorination, allowing for control over the formation of either the axial or equatorial chloride. nih.gov

Synthesis of Other Reactive Intermediates and Reagents

Generation of Butyl Hypoiodite and Related Halogenating Species

tert-Butyl hypochlorite is a crucial starting material for the in situ generation of tert-butyl hypoiodite (t-BuOI), a powerful and more reactive halogenating and oxidizing agent. organic-chemistry.orgcardiff.ac.uk This reactive intermediate is not typically isolated in pure form and is prepared as needed within the reaction mixture. cardiff.ac.ukresearchgate.net The most common methods for its preparation involve the reaction of tert-butyl hypochlorite with either elemental iodine or a metal iodide salt, such as sodium iodide (NaI). cardiff.ac.ukresearchgate.netresearchgate.net

The generated tert-butyl hypoiodite is a versatile reagent used in a variety of organic transformations. For instance, it is employed for the oxidative dimerization of aromatic amines to azobenzenes and for the generation of nitrile oxides from oximes for use in cycloaddition reactions. organic-chemistry.orgorganic-chemistry.org The combination of tert-butyl hypochlorite and an iodide source provides a convenient and cost-effective way to access the reactivity of tert-butyl hypoiodite without handling the unstable reagent directly. researchgate.net It has been noted that the nature of the reagent generated can differ depending on the preparative method; the reagent formed from tert-butyl hypochlorite and iodine is distinct from that produced by reacting potassium tert-butoxide with iodine. cardiff.ac.ukresearchgate.net

Preparation of Organic Chloramines (e.g., Chloramine-T)

tert-Butyl hypochlorite is an effective reagent for the synthesis of organic chloramines. wikipedia.orgwikipedia.org This reaction involves the treatment of a primary or secondary amine with tert-butyl hypochlorite, resulting in the formation of an N-chloroamine and tert-butanol (B103910) as a byproduct. wikipedia.orgwikipedia.org

The general reaction can be represented as: R₂NH + t-BuOCl → R₂NCl + t-BuOH wikipedia.orgwikipedia.org

This method serves as a useful alternative to using sodium hypochlorite (bleach) for the preparation of these compounds. wikipedia.org Organic chloramines, such as N-chloromorpholine and N-chloropiperidine, are valuable intermediates in organic synthesis. wikipedia.org For example, they can be used in the Hofmann–Löffler reaction under acidic conditions. wikipedia.org The use of tert-butyl hypochlorite provides a convenient route to access these reactive species. wikipedia.org

Formation of 2-Imidazolines from Aldehydes

An efficient and high-yield synthesis of 2-imidazolines can be achieved through the reaction of aldehydes with ethylenediamine (B42938) in the presence of tert-butyl hypochlorite as an oxidant. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This method is notable for its practicality and broad applicability to both aromatic and aliphatic aldehydes, often providing the corresponding 2-imidazolines in excellent yields, sometimes up to 100%. organic-chemistry.orgthieme-connect.com

The reaction is typically carried out in tert-butanol at a moderate temperature of 50°C. organic-chemistry.org The process is a significant improvement over other methods, such as those using molecular iodine, particularly for the synthesis of 2-alkylimidazolines from aliphatic aldehydes, which often result in lower yields with other reagents. thieme-connect.com The addition of potassium iodide (KI) can further enhance the reaction yield, as it leads to the in situ generation of tert-butyl hypoiodite. organic-chemistry.org

This methodology has been successfully applied to the synthesis of important chiral ligands, such as 1,3-bis(imidazolin-2-yl)benzene and 2,6-bis(imidazolin-2-yl)pyridine (pybim), directly from the corresponding dialdehydes in high yields. organic-chemistry.orgorganic-chemistry.org The mild conditions, scalability, and versatility of this tert-butyl hypochlorite-mediated cyclization make it a valuable tool in synthetic and medicinal chemistry. organic-chemistry.org

Table 2: Synthesis of 2-Imidazolines from Aldehydes using tert-Butyl Hypochlorite thieme-connect.comnih.gov

| Aldehyde | Diamine | Product | Yield |

| Benzaldehyde | Ethylenediamine | 2-Phenyl-4,5-dihydro-1H-imidazole | 96% |

| p-Tolualdehyde | Ethylenediamine | 2-(p-Tolyl)-4,5-dihydro-1H-imidazole | High |

| Pyridine-2,6-dicarbaldehyde | Ethylenediamine | 2,6-Bis(imidazolin-2-yl)pyridine | High |

| 2-Thiophene-2-carboxaldehyde | Ethylenediamine | 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole | 80% |

This compound in Polymer Functionalization (e.g., Halogenation of Butyl Rubber)

Tert-butyl hypochlorite serves as an effective reagent for the post-polymerization modification of various polymers. Its application is particularly noted in halogenation reactions, where it can introduce chlorine atoms onto the polymer backbone, thereby altering the polymer's chemical reactivity and physical properties. This functionalization is a key step in creating more specialized materials from existing commodity or specialty polymers. The use of tert-butyl hypochlorite has been explored for the modification of elastomers like butyl rubber and for the functionalization of other polymers such as polystyrene and polysiloxanes. google.commdpi.comgoogle.com

The halogenation of butyl rubber (isobutylene-isoprene rubber, IIR) is a commercially significant modification that enhances vulcanization characteristics and compatibility with other elastomers. scribd.com While industrial-scale halogenation is typically performed with elemental chlorine or bromine, research has demonstrated the use of tert-butyl hypochlorite as a viable chlorinating agent. google.comnih.gov In one documented process, a solution of butyl rubber in an inert solvent, such as hexane, is treated with tert-butyl hypochlorite. google.com The reaction can be conducted in stages; for instance, by first introducing a majority of the chlorinating agent, allowing the reaction to proceed for a period, and then adding the remainder to complete the functionalization. google.com Following the reaction, the resulting chlorobutyl rubber solution is neutralized, often with a mixture of sodium hydroxide (B78521) and sodium sulfite, before the final polymer is isolated. google.com This method allows for the controlled introduction of chlorine into the polymer structure. google.com

Beyond butyl rubber, tert-butyl hypochlorite is valued for its efficacy in functionalizing other polymer systems where traditional halogenating agents may be less suitable. For example, it has been used for the chlorination of polysiloxanes. In such applications, tert-butyl hypochlorite can be preferred over inorganic hypochlorites like sodium hypochlorite due to better compatibility with the polymer and solvent system, operating on the "like dissolves like" principle. mdpi.com It has also been employed to create N-halamine structures on polymers, imparting antibacterial properties. nih.gov In a specific instance, a polymer was chlorinated using tert-butyl hypochlorite to achieve a 9% degree of chlorination, which corresponded to an oxidative chlorine content of 7,134 ppm. nih.gov Furthermore, tert-butyl hypochlorite can be used to introduce active benzylic chlorine atoms into polystyrene, which can then serve as initiation sites for subsequent grafting polymerizations. google.com

The research findings on the use of tert-butyl hypochlorite for polymer functionalization are detailed in the table below, summarizing reaction parameters and outcomes for different polymer substrates.

Research Findings on Polymer Functionalization with Tert-Butyl Hypochlorite

| Polymer Substrate | Reagent System | Solvent | Reaction Conditions | Result | Reference |

| Butyl Rubber | tert-Butyl hypochlorite | Hexane | 50 °C, 0.25 MPa, 30 min total | 1.3 wt. % Chlorine Content | google.com |

| Butyl Rubber | 1,1-dimethylpropyl hypochlorite | Not specified | 30 °C, 30 min | Not specified | google.com |

| Butyl Rubber | 1,1-dimethylallyl hypochlorite | Not specified | 20 °C, 120 min | Not specified | google.com |

| Polystyrene | In situ formed tert-butyl hypochlorite (from t-butyl alcohol, chlorine gas, NaOH) | Methylene chloride | Not specified | Introduction of active benzylic chlorines | google.com |

| Barbituric acid-based polysiloxane | tert-Butyl hypochlorite | Not specified | Room temperature, overnight | Chlorination of cyclic imide N-H sites | mdpi.com |

| Cationic itaconate polymer P(DMHI-Q) | tert-Butyl hypochlorite | Not specified | Not specified | 9% degree of chlorination (7134 ppm Cl) | nih.gov |

Selectivity, Regioselectivity, and Stereoselectivity in Butyl Hypochlorite Mediated Reactions

Factors Governing Chemo- and Regioselectivity

The ability to direct the chlorination or oxidation to specific sites within a molecule (regioselectivity) and to differentiate between various functional groups (chemoselectivity) is paramount in synthetic chemistry. Butyl hypochlorite's reactivity is influenced by a combination of inherent chemical properties and external experimental parameters.

This compound-mediated C-H chlorination of aliphatic amides, for instance, demonstrates site selectivities that are governed by both steric and electronic effects of the substrate. researchgate.net In radical chlorination reactions involving tBuOCl, the relative reactivity of C-H bonds follows a trend where primary < secondary < tertiary hydrogens in aliphatic hydrocarbons, α-methylated toluenes, and phenylmethanes exhibit increasing reactivity. The selectivities observed in these reactions are somewhat greater than those seen with chlorine atom reactions. researchgate.net Inductive effects also play a role in the chlorination of aliphatic primary and secondary amines. researchgate.net

While the O-Cl bond of tBuOCl is susceptible to homolysis, forming a tert-butyloxy radical, this radical can be promiscuous in hydrogen atom abstraction. This inherent promiscuity can lead to the formation of multiple products, particularly with complex molecular substrates, unless specific reaction methodologies or a large excess of the substrate are employed. nih.gov However, strategic reagent design can modulate this selectivity. For example, by increasing the steric hindrance of an aminium radical precursor (e.g., 2,2,6,6-tetramethylpiperidine), the site selectivity of C-H chlorination can be switched (e.g., from C-2 to C-7 in sclareolide). Conversely, less hindered amines, which generate more electrophilic radicals, can confer selectivity for the omega carbon in substrates such as methylhexanoate. scientificupdate.com Nitrogen radicals, often generated through intramolecular hydrogen atom transfer (HAT) processes like the Hofmann-Löffler-Freytag reaction, are valuable intermediates for achieving selective transposition. researchgate.net

Reaction conditions, including temperature, the presence or absence of light, and the choice of solvent, significantly influence the chemo- and regioselectivity of tBuOCl-mediated transformations.

Temperature: Low temperatures, often around 0°C, are frequently preferred for tBuOCl reactions to prevent thermal decomposition of the hypohalite and to enhance selectivity. csic.essciforum.netgoogle.com However, specific transformations may require different temperature ranges; for instance, the chlorooxidation of indoles with tBuOCl can be performed at 40°C or 60°C to selectively yield different chlorinated oxindoles. researchgate.net In Baeyer-Villiger-type oxidations, optimal yields were reported at temperatures between -4°C and -20°C, with yields decreasing above 0°C. journals.co.za Conversely, for some catalytic chlorinations, such as toluene (B28343) chlorination with an iron catalyst, a temperature of 40°C in refluxing dichloromethane (B109758) can improve the yield of benzyl (B1604629) chloride. sciforum.net

Light: The presence of light can profoundly impact the reaction pathway. To avoid undesired radical reactions and decomposition of tBuOCl, many reactions are preferably conducted in the absence of light. csic.esorgsyn.org However, photoinduced C(sp3)-H chlorination of amides using tBuOCl and a compact fluorescent lamp (CFL) has been successfully reported, indicating that light can also be a deliberate tool for initiating specific radical processes. researchgate.net Some chlorination methods employing tBuOCl may even necessitate UV irradiation. sciforum.net

Solvent: The choice of solvent is crucial for controlling reactivity and selectivity. tBuOCl exhibits greater solubility in organic solvents compared to aqueous sodium hypochlorite (B82951) (NaOCl), enabling more precise control in non-polar reaction systems. While polar solvents like trifluoroacetic acid or acetic acid are sometimes preferred, apolar solvents such as acetone (B3395972) are favored for certain halogenation reactions. csic.es The combination of tBuOCl with partially proton-exchanged faujasite X (HNaX) in acetonitrile (B52724) has been identified as an efficient and highly regioselective system for the monochlorination of aromatic substrates. psu.edu Other effective solvents include dichloromethane, light petroleum, and nitromethane, though their selectivities might be lower than with tBuOCl and excess reagent. Anhydrous diethyl ether can offer exceptional regioselectivity but often at the expense of conversion. psu.edu The polarity of the solvent, alongside temperature, can be adjusted to fine-tune the reactivity of tBuOCl. Furthermore, the type of alcohol used as a co-solvent can influence reaction rates, with rates decreasing in the sequence methanol (B129727) > 1-propanol (B7761284) > 2-propanol for certain chlorinations. journals.co.za

The following table illustrates the influence of various alcohol co-solvents on the yields of a Baeyer-Villiger-type oxidation reaction mediated by tBuOCl:

Table 1: Influence of Alcohol Co-solvents on Reaction Yields in tBuOCl-Mediated Baeyer-Villiger-type Oxidation

| Alcohol Co-solvent | Temperature (°C) | Yield (%) |

| 2-Propanol | -12 | 74–86 |

| Ethanol | -12 | 69–77 |

| Methanol | -26 | 57–69 |

| t-Butyl Alcohol | -12 | 53–60 |

Similarly, the solvent choice impacts the regioselectivity and conversion in toluene chlorination reactions involving tBuOCl and zeolite catalysts:

Table 2: Influence of Solvent on Toluene Chlorination with tBuOCl/Zeolite

| Solvent | Regioselectivity (para-chlorotoluene) | Conversion |

| Tetrachloromethane | Almost quantitative ring chlorination | High |

| Acetonitrile | High | Efficient |

| Diethyl Ether | Tremendous | Very Poor |

| Dichloromethane | Lower | Efficient |

| Light Petroleum | Lower | Efficient |

| Nitromethane | Lower | Efficient |

Diastereoselective and Enantioselective Control Strategies

Stereochemical control, encompassing both diastereoselectivity (control over relative stereochemistry) and enantioselectivity (control over absolute stereochemistry), is a critical challenge and objective in organic synthesis. This compound has found application in systems designed to achieve such control.

tBuOCl can be utilized in catalytic systems for enantioselective dichlorination reactions. nih.gov The broader field of stereochemical control in halogenation, including reactions involving tBuOCl, relies on various strategies: stereospecific reactions (e.g., SN2′ displacements, alkene halogenation, halofunctionalization), stereoselective reactions governed by substrate control, and those influenced by reagent or catalyst control. nih.gov The diastereoselectivity of Z- and E-alkenes has been investigated and rationalized in oxychlorination reactions that employ tBuOCl and water. rsc.org The introduction of a stereogenic center within a molecule can open pathways for diastereo- and/or enantioselective synthesis in subsequent reactions. csic.es

Modulation of Selectivity by External Additives and Catalysts

The selectivity of tBuOCl-mediated reactions can be significantly modulated through the judicious use of external additives and catalysts. These agents can steer the reaction towards desired products by influencing reaction pathways, rates, and transition states.

Catalysts: Zeolite catalysts, particularly partially proton-exchanged faujasite X (HNaX), have been shown to considerably enhance the selectivity of tBuOCl-mediated chlorination of toluene and other aromatic compounds. Zeolites contribute to this enhanced regioselectivity by exerting shape-selectivity within their porous structures. psu.educardiff.ac.uk A novel iron-catalyzed method employing tBuOCl has been developed for the chlorination of aromatic compounds, achieving high conversion and selectivity under mild conditions. For instance, iron(II) bromide (FeBr2) has been successfully used as a catalyst for the chlorination of toluene to benzyl chloride. sciforum.net Silver catalysts, such as Ag(phen)2OTf, can also be used in conjunction with tBuOCl to achieve selective chlorination of tertiary and benzylic sp3 C-H bonds. scientificupdate.com Furthermore, N-heterocyclic carbenes, exemplified by SIPr·HCl, can promote N-H chlorination reactions when used with tBuOCl. researchgate.net

The following table summarizes the roles of various catalysts and additives in modulating the selectivity of tBuOCl reactions:

Table 3: Catalysts and Additives in this compound-Mediated Reactions

| Catalyst/Additive | Effect on Selectivity/Yield | Substrate Example |

| HNa faujasite X | High regioselectivity | Toluene, aromatic compounds |

| Iron(II) bromide (FeBr2) | High conversion and selectivity | Toluene, aromatic compounds |

| Ag(phen)2OTf | Selective chlorination | Tertiary and benzylic C-H bonds |

| SIPr·HCl | Promotes N-H chlorination | Amides |

| (Diacetoxyiodo)benzene (DIB) | Facilitates chlorine atom transfer | Amides |

| 2-Propanol (co-solvent) | Highest yields (Baeyer-Villiger-type) | Pyrrolylketone |

| Methanol (co-solvent) | Faster chlorination rate | 3-methylthiophene (B123197) |

Catalytic Systems in Butyl Hypochlorite Chemistry

Transition Metal Catalysis

Transition metal catalysts are instrumental in activating butyl hypochlorite (B82951) for a range of organic reactions, enabling transformations that would otherwise be challenging or less efficient.

Silver-based catalysts have demonstrated considerable utility in promoting decarboxylative functionalization reactions that involve butyl hypochlorite. A prominent example is the silver-catalyzed decarboxylative chlorination of aliphatic carboxylic acids. This process represents a catalytic adaptation of the Hunsdiecker reaction, facilitating the conversion of readily available carboxylic acids into chlorinated products under mild reaction conditions acs.orgnih.govcas.cnresearchgate.net.

Specifically, the use of Ag(Phen)2OTf as a catalyst enables aliphatic carboxylic acids to undergo efficient decarboxylative chlorination when treated with tert-butyl hypochlorite (a common form of this compound). This methodology is notable for its high yields, chemoselectivity, broad substrate scope, and functional group compatibility, thereby increasing its practical value in organic synthesis. Mechanistic studies suggest a silver(II)-mediated radical pathway, involving single electron transfer followed by chlorine atom transfer. The reactivity of carboxylic acids in this catalytic process generally follows the order: aromatic << primary alkyl < secondary alkyl < tertiary alkyl ≈ benzylic acs.orgnih.govcas.cnresearchgate.net.

Iron-containing catalysts have emerged as effective systems for the chlorination of aromatic compounds using tert-butyl hypochlorite. These systems are recognized for achieving high conversion rates and selectivity, addressing some limitations associated with conventional chlorination methods, which often generate substantial waste or necessitate harsh reaction environments sciforum.netsciforum.net.

Research has highlighted the effectiveness of various iron catalysts, including FeCl2·4H2O, FeCl2·6H2O, Fe(C5H5)2, and FeBr2, in facilitating the chlorination of arenes. For instance, the chlorination of toluene (B28343) with tert-butyl hypochlorite, catalyzed by an iron-containing catalyst such as FeBr2, can yield benzyl (B1604629) chloride and dichlorobenzyl chloride. Optimal conditions, such as a reaction temperature of 40 °C in refluxing CH2Cl2 for 14 hours, have been reported to achieve a 65% yield of benzyl chloride. The application of ultrasound can further expedite the reaction, leading to 80% toluene conversion within 3 hours sciforum.net.

Iron-catalyzed methods have also been successfully applied to the synthesis of highly chlorinated aromatic compounds, such as the quantitative (100% yield) preparation of 1,4-dichloro-2,3,5,6-tetramethylbenzene from durene. Furthermore, phenol (B47542) and its derivatives, including anisole (B1667542) and 4-nitrophenol, can be quantitatively chlorinated using tert-butyl hypochlorite in the presence of iron-containing catalysts, demonstrating a pathway toward more environmentally benign industrial production of chlorinated aromatic compounds sciforum.netsciforum.net.

Table 1: Examples of Iron-Catalyzed Aromatic Chlorination with tert-Butyl Hypochlorite

| Substrate | Catalyst | Product(s) | Yield (%) | Conditions | Reference |

| Toluene | FeBr2 | Benzyl chloride, Dichlorobenzyl chloride | 65 | 40 °C, refluxing CH2Cl2, 14h (or 3h with ultrasound) | sciforum.net |

| Durene | Iron-based | 1,4-dichloro-2,3,5,6-tetramethylbenzene | 100 | Not specified, quantitative yield | sciforum.netsciforum.net |

| Phenol | Iron-based | Chlorinated phenol | Quantitative | Not specified, quantitative yield | sciforum.netsciforum.net |

| Anisole | Iron-based | Chlorinated anisole | Quantitative | Not specified, quantitative yield | sciforum.netsciforum.net |

| 4-Nitrophenol | Iron-based | Chlorinated 4-nitrophenol | Quantitative | Not specified, quantitative yield | sciforum.netsciforum.net |

| Ethylbenzene (B125841) | Iron-based | 1-(chloroethyl)benzene | >50 | Not specified, high conversion and selectivity | sciforum.net |

Beyond silver and iron, other metal-mediated systems can also influence the reactivity or selectivity of this compound in various transformations. Historically, the chlorination of aromatic compounds with tert-butyl hypochlorite sometimes involved Lewis acids such as aluminum(III), iron(III), tin(IV), or zinc(II) chlorides, although these are more commonly associated with traditional chlorination methods utilizing molecular chlorine google.com. In certain halogenation reactions, the co-catalytic presence of metal acetates alongside zeolites has been explored for enhanced selectivity mdpi.com. While detailed research findings on this compound reactions with a broad spectrum of "other" metal-mediated systems are less extensively documented in the provided sources, their general role is to activate the O-Cl bond or facilitate radical pathways, thereby improving reaction rates and influencing product distributions researchgate.netnih.gov.

Heterogeneous Catalysis and Solid Supports

Heterogeneous catalysts and solid supports offer distinct advantages, including simplified separation from reaction mixtures, reusability, and the potential for shape selectivity, making them particularly appealing for industrial applications involving this compound.

Zeolites, which are crystalline aluminosilicates possessing well-defined pore structures, serve as highly effective heterogeneous catalysts for imparting shape selectivity in aromatic chlorination reactions performed with tert-butyl hypochlorite mdpi.compsu.eduuni.lursc.orgncl.res.in. Their intrinsic ability to exert shape selectivity, whether through reactant, product, or transition state control, facilitates the preferential formation of specific regioisomers, notably para-substituted products psu.educardiff.ac.uk.